N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide

Description

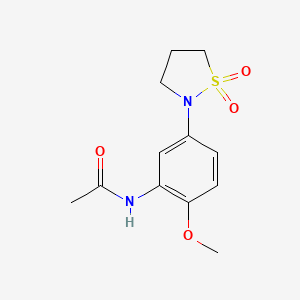

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a 2-methoxyphenyl core substituted at the 5-position with a 1,1-dioxidoisothiazolidin-2-yl moiety. This compound’s unique sulfone-containing isothiazolidine ring and methoxy group confer distinct electronic and steric properties, which influence its pharmacological behavior.

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-9(15)13-11-8-10(4-5-12(11)18-2)14-6-3-7-19(14,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURXCUAYVYSULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Isothiazolidin-2-yl Moiety: This step involves the cyclization of a suitable precursor to form the isothiazolidin-2-yl ring. Common reagents include sulfur and nitrogen sources under controlled conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxy-substituted benzene derivative.

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxido group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Table 1: Key Structural and Functional Comparisons

Key Observations:

- In contrast, thiadiazole () and oxadiazole () derivatives rely on sulfur or nitrogen-rich rings for electron withdrawal, affecting receptor interactions.

- Substituent Effects: The 2-methoxy group in the target compound likely improves solubility and membrane permeability compared to non-methoxy analogues (e.g., ’s thiadiazole derivatives). Ortho-substituted methoxy groups (e.g., in ’s hypoglycemic agents) show enhanced metabolic stability .

Mechanistic Insights:

- The target compound’s isothiazolidin dioxide group may mimic endogenous sulfone-containing metabolites, enabling interactions with redox-sensitive targets (e.g., PARP in BAI) .

- Anti-cancer analogues () leverage quinazoline-sulfonyl groups to inhibit tyrosine kinases, a mechanism distinct from the target compound’s inferred PARP modulation .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is classified as an organoheterocyclic compound and features a unique isothiazolidine ring structure. Its molecular formula is with a molecular weight of 378.42 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes such as myeloperoxidase (MPO), which is implicated in inflammatory responses and autoimmune disorders .

- Anticancer Potential : There are indications that the compound may influence cancer cell proliferation through mechanisms involving heat shock protein 90 (HSP90) inhibition. HSP90 is crucial for the stability of many oncogenic proteins .

The mechanism of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide involves interaction with specific molecular targets within cells. These interactions can lead to:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like MPO, the compound can reduce oxidative stress and inflammation.

- Disruption of Protein Folding : As an HSP90 inhibitor, it may destabilize client proteins involved in tumor growth and survival .

Case Studies

- Myeloperoxidase Inhibition :

- Anticancer Activity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.42 g/mol |

| CAS Number | 946261-42-3 |

| Biological Activities | Antimicrobial, Enzyme Inhibition, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.